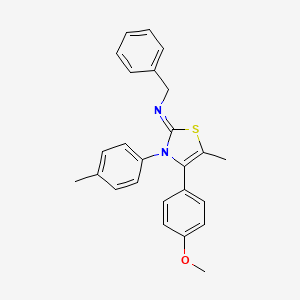![molecular formula C28H32O6 B11089115 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate](/img/structure/B11089115.png)
3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate is a complex organic molecule characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a cyclopentanone derivative, under acidic or basic conditions.
Functional group modifications: Introduction of the acetyloxy and hydroxy groups can be performed through esterification and hydroxylation reactions, respectively. These steps often require specific reagents like acetic anhydride for acetylation and oxidizing agents for hydroxylation.
Final assembly: The final product is obtained by combining the intermediate compounds through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity.
Continuous flow reactors: These reactors allow for better control over reaction conditions and can be scaled up for large-scale production.
Purification techniques: Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3 (Chromium trioxide)
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Alcohols, amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups that can interact with biomolecules.
Mechanism of Action
The mechanism of action of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate depends on its interaction with molecular targets. These interactions can involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of signaling pathways: It can affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Alteration of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: can be compared with similar spirocyclic compounds, such as:
Spiro[cyclopenta[b]chromene] derivatives: These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.
Spirocyclic lactones: These compounds have a lactone ring instead of the chromene ring, which can affect their reactivity and applications.
Spirocyclic amines: These compounds contain an amine group, which can introduce different pharmacological activities compared to the acetyloxy and hydroxy groups.
The uniqueness of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[4-(6-acetyloxy-5-methylspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)-3-hydroxy-2-methylphenyl] acetate |
InChI |
InChI=1S/C28H32O6/c1-16-22(32-18(3)29)11-9-20(25(16)31)28-15-7-8-24(28)27(13-5-6-14-27)21-10-12-23(33-19(4)30)17(2)26(21)34-28/h9-12,24,31H,5-8,13-15H2,1-4H3 |
InChI Key |
XGPOIZRGNMZKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C23CCCC2C4(CCCC4)C5=C(O3)C(=C(C=C5)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B11089034.png)
![N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide](/img/structure/B11089038.png)
![3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B11089042.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11089044.png)
![[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate](/img/structure/B11089052.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11089059.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11089064.png)
![4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11089068.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11089094.png)
![5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11089104.png)
![Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11089110.png)

![6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid](/img/structure/B11089128.png)
